3-(1,3-benzodioxol-5-ylmethyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
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Overview
Description
“3-(1,3-benzodioxol-5-ylmethyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione” is a complex organic compound that features a quinazoline core, substituted with a benzodioxole and an oxadiazole moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(1,3-benzodioxol-5-ylmethyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the quinazoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the benzodioxole moiety: This step might involve a Friedel-Crafts alkylation reaction.
Formation of the oxadiazole ring: This can be synthesized via cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions might target the quinazoline core or the oxadiazole ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce dihydroquinazolines.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Due to its structural features, the compound might exhibit biological activities such as antimicrobial, anticancer, or enzyme inhibition properties.
Medicine
Industry
Possible uses in the development of new materials or as intermediates in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action for compounds like “3-(1,3-benzodioxol-5-ylmethyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione” often involves interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The exact pathways would depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
Quinazoline derivatives: Known for their anticancer and antimicrobial activities.
Benzodioxole derivatives: Often exhibit psychoactive or neuroprotective properties.
Oxadiazole derivatives: Known for their diverse biological activities, including antimicrobial and anti-inflammatory effects.
Uniqueness
The unique combination of these three moieties in a single molecule might confer a distinct profile of biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
CAS No. |
1207059-44-6 |
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Molecular Formula |
C24H16N4O5 |
Molecular Weight |
440.415 |
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C24H16N4O5/c29-23-17-8-7-16(22-26-21(27-33-22)15-4-2-1-3-5-15)11-18(17)25-24(30)28(23)12-14-6-9-19-20(10-14)32-13-31-19/h1-11H,12-13H2,(H,25,30) |
InChI Key |
JIBZQHOFTKFOSM-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C=C(C=C4)C5=NC(=NO5)C6=CC=CC=C6)NC3=O |
solubility |
not available |
Origin of Product |
United States |
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